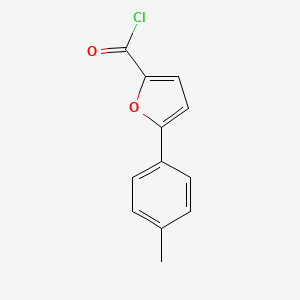
2-Furancarbonyl chloride, 5-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarbonyl chloride, 5-(4-methylphenyl)- is an organic compound that belongs to the class of acyl chlorides. It is a derivative of furan, a heterocyclic aromatic compound, and contains a 4-methylphenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Furancarbonyl chloride, 5-(4-methylphenyl)- can be synthesized through the reaction of 2-furoic acid with thionyl chloride. The reaction typically involves refluxing 2-furoic acid in excess thionyl chloride on a water bath . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the acid to the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 2-Furancarbonyl chloride, 5-(4-methylphenyl)- involves similar methods but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity of the product. Industrial production may also involve additional purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarbonyl chloride, 5-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form esters and amides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Reagents: Reagents such as alcohols and amines are used in condensation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can be amides, esters, or thioesters.
Hydrolysis Product: The major product of hydrolysis is the corresponding carboxylic acid.
Condensation Products: Esters and amides are the primary products of condensation reactions.
Aplicaciones Científicas De Investigación
2-Furancarbonyl chloride, 5-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Furancarbonyl chloride, 5-(4-methylphenyl)- involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Furoyl chloride: A simpler acyl chloride derivative of furan.
Benzoyl chloride: An acyl chloride with a benzene ring instead of a furan ring.
4-Methylbenzoyl chloride: An acyl chloride with a 4-methylphenyl group but without the furan ring.
Uniqueness
2-Furancarbonyl chloride, 5-(4-methylphenyl)- is unique due to the presence of both the furan ring and the 4-methylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications.
Propiedades
Número CAS |
60336-00-7 |
|---|---|
Fórmula molecular |
C12H9ClO2 |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3 |
Clave InChI |
BCSYSMPRAHURGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


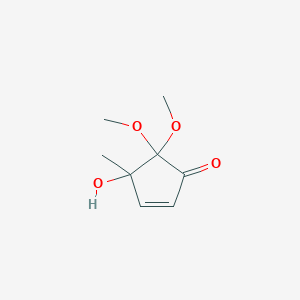
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
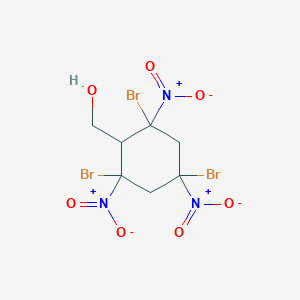


![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

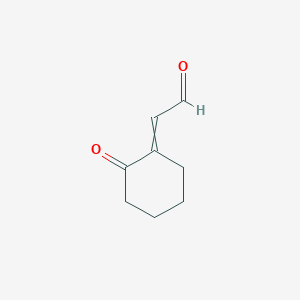
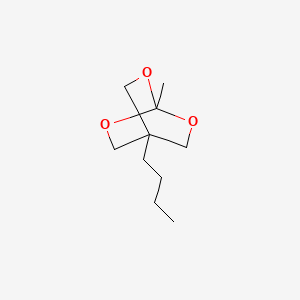
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)

